molecular formula C12H13NO B11786788 2-(Benzofuran-7-yl)pyrrolidine

2-(Benzofuran-7-yl)pyrrolidine

Cat. No.: B11786788
M. Wt: 187.24 g/mol
InChI Key: NSBZOLKYDFAMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzofuran-7-yl)pyrrolidine is a heterocyclic compound that combines a benzofuran ring with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-7-yl)pyrrolidine typically involves the formation of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as proton quantum tunneling have been developed to construct benzofuran rings with fewer side reactions and higher yields, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-7-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Benzofuran-7-yl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological activities. For example, some benzofuran derivatives have been shown to inhibit specific enzymes involved in cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzofuran-7-yl)pyrrolidine include other benzofuran derivatives and pyrrolidine-containing compounds. Some examples are:

Uniqueness

The uniqueness of this compound lies in its combined structure of benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)pyrrolidine

InChI

InChI=1S/C12H13NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2

InChI Key

NSBZOLKYDFAMDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=C2OC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.